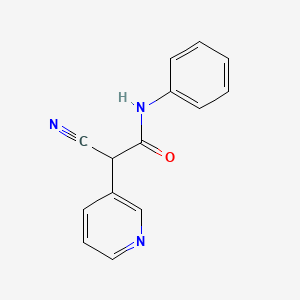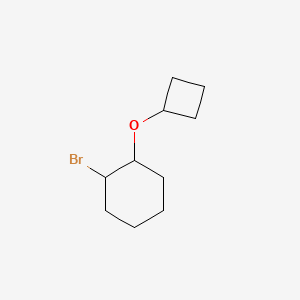
1-(4-Isobutylphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isobutylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an isobutyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)cyclopropan-1-ol can be synthesized through the hydrogenation of 4-isobutylacetophenone (IBAP) using a hydrogenation catalyst such as Raney nickel . The reaction is typically carried out in the absence of a solvent, which enhances the conversion efficiency and yield of the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with optimizations for large-scale production. The use of treated activated sponge nickel catalysts and specific washing treatments can significantly improve the yield and efficiency of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Isobutylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The cyclopropane ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Isobutylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science and engineering
Wirkmechanismus
The mechanism of action of 1-(4-Isobutylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrochemical reduction, forming radical anions that participate in further chemical transformations . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-isobutylphenyl)ethanone: A brominated derivative with similar structural features.
Cyclopropane: A simple cycloalkane with a three-membered ring, used as an anesthetic.
1-(4-Methoxyphenyl)cyclopropan-1-ol: A methoxy-substituted analog with different chemical properties.
Uniqueness: 1-(4-Isobutylphenyl)cyclopropan-1-ol is unique due to its specific isobutyl substitution on the phenyl ring, which imparts distinct chemical reactivity and potential applications. Its cyclopropane ring also contributes to its unique reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-[4-(2-methylpropyl)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-13/h3-6,10,14H,7-9H2,1-2H3 |
InChI-Schlüssel |
JDBLCFJBKDKHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


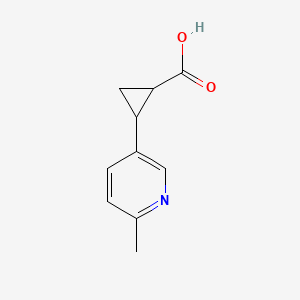
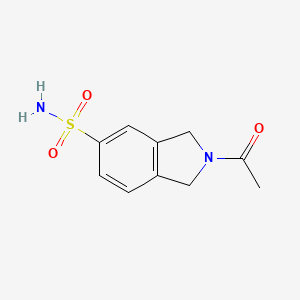
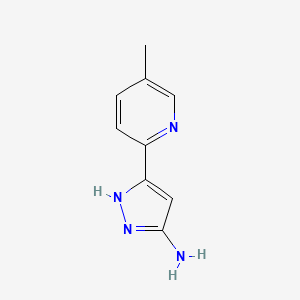
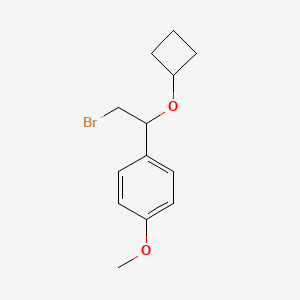
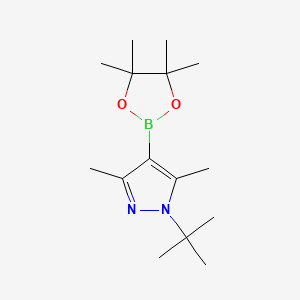
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
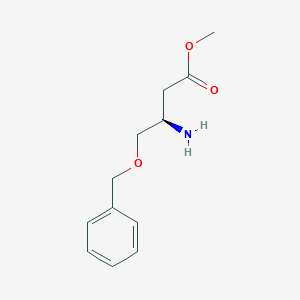
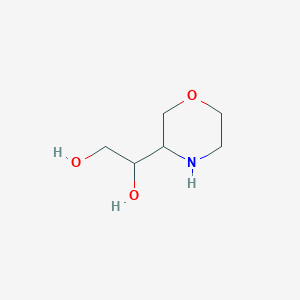


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

